2-(4-oxo-1,4-dihydroquinolin-1-yl)acetonitrile
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Overview
Description
2-(4-oxo-1,4-dihydroquinolin-1-yl)acetonitrile is a chemical compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound features a quinoline core with an oxo group at the 4-position and an acetonitrile group attached to the nitrogen atom at the 1-position.
Mechanism of Action
Target of Action
Compounds with a similar quinoline structure have been reported to interact with various biological targets, such as the benzodiazepine receptor (bzr) and the fibroblast growth factor receptor (fgfr) . These receptors play crucial roles in various biological processes, including neuronal signaling and cell growth, respectively .
Mode of Action
For instance, some quinoline derivatives have been found to inhibit specific binding to the BZR, suggesting a potential antagonistic action .
Biochemical Pathways
For example, FGFR inhibition can affect the RAS–MEK–ERK, PLCγ, and PI3K–Akt signaling pathways .
Result of Action
Based on the potential targets, it can be inferred that the compound may have effects such as modulation of neuronal signaling (via bzr interaction) and inhibition of cell growth (via fgfr interaction) .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-oxo-1,4-dihydroquinolin-1-yl)acetonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds in the presence of acidic or basic catalysts. The reaction conditions often include heating and the use of solvents such as ethanol or acetic acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. These methods are optimized for high yield and purity, often employing advanced techniques such as microwave-assisted synthesis or flow chemistry to enhance reaction efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2-(4-oxo-1,4-dihydroquinolin-1-yl)acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming hydroxyquinoline derivatives.
Substitution: The acetonitrile group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions, typically under basic conditions.
Major Products
The major products formed from these reactions include quinoline N-oxides, hydroxyquinoline derivatives, and various substituted quinoline compounds, depending on the specific reagents and conditions used.
Scientific Research Applications
2-(4-oxo-1,4-dihydroquinolin-1-yl)acetonitrile has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Quinoline derivatives, including this compound, are investigated for their potential use as therapeutic agents in treating various diseases.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound of 2-(4-oxo-1,4-dihydroquinolin-1-yl)acetonitrile, known for its antimalarial properties.
4-Hydroxyquinoline: A derivative with a hydroxyl group at the 4-position, used in various medicinal applications.
Quinoline N-oxides: Oxidized derivatives with potential biological activities.
Uniqueness
This compound is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its acetonitrile group allows for further functionalization, making it a versatile intermediate in synthetic chemistry.
Properties
IUPAC Name |
2-(4-oxoquinolin-1-yl)acetonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O/c12-6-8-13-7-5-11(14)9-3-1-2-4-10(9)13/h1-5,7H,8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGARQRPOAGYPMJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C=CN2CC#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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